molecular formula C15H19N3O2S B2774207 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one CAS No. 1797572-98-5

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

Cat. No.: B2774207
CAS No.: 1797572-98-5
M. Wt: 305.4
InChI Key: JXRKWQTZEGTBKL-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a complex organic compound featuring a thiazepane ring fused with an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which is then functionalized to introduce the phenyl group. Subsequent steps involve the formation of the imidazolidinone ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the compound’s structure and the context of its use, such as in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is unique due to its combination of a thiazepane ring with an imidazolidinone moiety, providing a distinct set of chemical and physical properties.

Properties

IUPAC Name

1-(7-phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-14-16-7-9-18(14)15(20)17-8-6-13(21-11-10-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRKWQTZEGTBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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